molecular formula C21H20ClNO6S2 B2489429 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-55-7

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2489429
CAS No.: 941888-55-7
M. Wt: 481.96
InChI Key: XHVNBGGZAUNINI-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a sulfamoyl group linked to a 5-chloro-2,4-dimethoxyphenyl moiety and a 4-methylphenyl substituent.

Properties

IUPAC Name

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO6S2/c1-12-5-7-13(8-6-12)14-11-30-19(21(24)29-4)20(14)31(25,26)23-16-9-15(22)17(27-2)10-18(16)28-3/h5-11,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVNBGGZAUNINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects based on various research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the sulfamoyl group and substituted phenyl rings enhances its potential activity against various pathogens and cancer cells. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy.

Table 1: Structural Components of this compound

ComponentDescription
Thiophene RingCore structure associated with biological activity
Sulfamoyl GroupEnhances antibacterial properties
5-Chloro-2,4-DimethoxyphenylContributes to the compound's pharmacological profile
4-MethylphenylModifies electronic properties affecting reactivity

Antibacterial Activity

Recent studies indicate that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to methyl thiophene carboxylates have shown effective inhibition against multidrug-resistant strains of Salmonella typhi with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The SAR analysis suggests that the presence of specific substituents on the thiophene ring can enhance the antibacterial efficacy.

Anticancer Activity

Thiophene derivatives have also been evaluated for their anticancer potential. Research indicates that certain thiophene-based compounds can inhibit the growth of various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Other Pharmacological Activities

Thiophene compounds have been reported to possess a range of other biological activities, including:

  • Antioxidant Activity : Thiophenes demonstrate free radical scavenging capabilities.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Calcium Channel Blocking : Certain thiophene derivatives act as calcium channel antagonists, which can be beneficial in treating cardiovascular diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. typhi
AnticancerInhibition of PC-3 prostate cancer cells
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
Calcium Channel BlockingRelaxation of smooth muscles

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that a series of thiophene-based compounds exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria, with some achieving MIC values comparable to established antibiotics .
  • Anticancer Mechanisms : Research on a related thiophene derivative revealed that it could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Calcium Channel Antagonism : A study highlighted that specific thiophene derivatives could block calcium channels effectively, leading to smooth muscle relaxation, which is useful in managing hypertension .

Scientific Research Applications

Structure and Composition

The compound features a thiophene ring, a sulfamoyl group, and methoxy substituents, contributing to its unique chemical behavior. The molecular formula is C18H20ClN1O5S1C_{18}H_{20}ClN_{1}O_{5}S_{1}, and it showcases properties typical of thiophene derivatives.

Medicinal Chemistry

  • Anticancer Activity :
    • Compounds with thiophene structures have shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives similar to methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Antimicrobial Properties :
    • Thiophene derivatives are explored for their antimicrobial activities. Studies suggest that the incorporation of sulfamoyl groups enhances the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound's structural features may contribute to anti-inflammatory properties, potentially useful in treating inflammatory diseases. Preliminary studies indicate that such compounds can inhibit pro-inflammatory cytokines .

Material Science

  • Organic Electronics :
    • This compound can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its electronic properties allow for effective charge transport, making it suitable for use in electronic devices .
  • Polymer Chemistry :
    • The compound can serve as a monomer in polymerization processes to create conductive polymers with potential applications in flexible electronics and sensors .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell growth; potential lead compound for drug development.
Antimicrobial Properties Effective against Gram-positive bacteria; suggests new antibiotic development.
Organic Electronics Demonstrated high charge mobility; potential for use in next-gen electronic devices.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity is governed by its sulfamoyl group, ester functionality, and substituted aromatic rings. Key reactions include:

Nucleophilic Substitution

  • The 5-chloro group on the dimethoxyphenyl ring undergoes substitution with nucleophiles (e.g., amines, thiols) under mild heating (60–80°C) in polar aprotic solvents like DMF or DMSO.

    • Example: Reaction with morpholine yields 3-[(5-morpholino-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid methyl ester .

Oxidation

  • The sulfamoyl group (–SO₂–NH–) is oxidized to a sulfonamide (–SO₃H) using hydrogen peroxide (H₂O₂) in acetic acid at 50°C.

  • The thiophene ring remains stable under these conditions.

Reduction

  • The ester group (–COOCH₃) is reduced to a primary alcohol (–CH₂OH) using lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • The sulfamoyl group is unaffected under these conditions.

Hydrolysis

  • Acidic hydrolysis (HCl/H₂O, reflux) converts the methyl ester to a carboxylic acid (–COOH).

  • Basic hydrolysis (NaOH/EtOH, 70°C) yields the sodium carboxylate salt.

Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionMorpholine, DMF, 80°C, 6 hrs3-[(5-morpholino-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Oxidation30% H₂O₂, CH₃COOH, 50°C, 3 hrsSulfonamide derivative
ReductionLiAlH₄, THF, 0°C → RT, 2 hrs3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-methanol
Acidic Hydrolysis6M HCl, H₂O, reflux, 12 hrs3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylic acid

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related derivatives:

CompoundKey SubstituentsReactivity Notes
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate3,4-DimethoxyphenylFaster nucleophilic substitution due to para-methoxy activation.
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate 4-MethylphenylLimited oxidation stability; sulfamoyl group prone to decomposition at >60°C.
Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylateBenzo[b]thiophene coreEnhanced π-stacking reduces ester hydrolysis rates compared to thiophene analogs.

Key Research Findings

  • Steric Effects : The 4-(4-methylphenyl) group hinders electrophilic aromatic substitution at the thiophene ring’s 5-position.

  • Electronic Effects : Electron-withdrawing chloro and sulfamoyl groups direct nucleophilic attacks to the dimethoxyphenyl ring.

  • Stability : The compound is stable under ambient conditions but degrades in UV light, forming a sulfonic acid byproduct .

Comparison with Similar Compounds

Core Heterocycle and Functional Group Variations

The target compound’s thiophene core is shared with several analogues, but substituent variations significantly influence properties:

Compound Name Core Structure Key Substituents Functional Groups
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (Target) Thiophene 5-Chloro-2,4-dimethoxyphenyl (sulfamoyl), 4-methylphenyl (C4), methyl ester (C2) Sulfamoyl, ester
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate () Benzothiophene Fluoro (C4), amine (C3), methyl ester (C2) Amine, ester
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide () Thiophene 4-Methylphenylimino (C2), 2-chlorophenyl carboxamide (C3), isopropyl (C5) Imino, carboxamide
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate () Thiazole 4-Chlorophenyl (C3), methylsulfanyl (C4), thioxo (C2) Thioxo, ester, thioether

Key Observations :

  • Heterocycle Core: The target compound’s thiophene core differs from the benzothiophene in and the thiazole in .
  • Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group in the target introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which could modulate lipophilicity and metabolic stability relative to simpler halogenated or alkylated analogues .

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